N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)17-13(19)10-5-7-18(9-10)12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNVYLKTDYQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyridine Intermediate Synthesis
The synthesis begins with functionalizing the pyridine core. A critical intermediate is 2,3-dichloro-5-nitropyridin-4-amine , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts. This yields tert-butyl N-(2,3-dichloro-5-nitropyridin-4-yl)carbamate with a 40.5% yield after silica gel chromatography.
Key conditions:
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Solvent : THF
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Catalysts : TEA (3.0 equiv), DMAP (0.2 equiv)
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Temperature : Room temperature (16 hours)
Iodination and Lithiation
Alternative routes involve iodinating tert-butyl (6-chloropyridin-3-yl)carbamate using n-butyllithium (n-BuLi) and iodine in THF at -78°C. This generates tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with yields up to 33% after column chromatography. Lithiation with TMEDA (tetramethylethylenediamine) and subsequent carboxylation with CO₂ produces 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid , a precursor for amide coupling.
Pyrrolidine Coupling Strategies
Nucleophilic Substitution
The pyrrolidine moiety is introduced via nucleophilic substitution. Tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with tert-butyl N-(2,3-dichloro-5-nitropyridin-4-yl)carbamate in THF using potassium bis(trimethylsilyl)amide (KHMDS) as a base. This forms tert-butyl (2R)-2-[({4-[(tert-butoxycarbonyl)amino]-3-chloro-5-nitropyridin-2-yl}oxy)methyl]pyrrolidine-1-carboxylate in 42.6% yield.
Carboxamide Formation
Carboxylic Acid Activation
The 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid intermediate is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction with tert-butylamine forms the target carboxamide.
Direct Amidation
Alternative protocols suggest condensing 3-chloropyridine-4-carboxylic acid derivatives with tert-butylamine using DCC (N,N'-dicyclohexylcarbodiimide) or other carbodiimide-based reagents. Yields depend on steric hindrance from the tert-butyl group and require optimized temperatures (0–25°C).
Optimization and Challenges
Yield Limitations
Purification Techniques
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Silica gel chromatography : Dominant for intermediates (petroleum ether/ethyl acetate gradients).
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Acid-base extraction : Used post-deprotection to isolate amines.
Comparative Data Tables
Table 1. Key Reaction Yields
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide have shown potential as anticancer agents. The presence of the chloropyridine moiety is believed to enhance the compound's ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those associated with neurodegenerative diseases. Preliminary studies have explored its effects on neuroprotective pathways, indicating potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects.
Biological Research
Target Identification
this compound serves as a useful tool in biological research for identifying new drug targets. Its selective binding properties allow researchers to investigate its interactions with specific proteins involved in disease processes. This can lead to the discovery of novel therapeutic targets and the development of more effective treatments.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for understanding its efficacy and safety profile before advancing to clinical trials.
Chemical Biology
Synthetic Applications
The compound is also utilized in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of libraries of related compounds for screening against biological targets.
A study published in Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, providing a foundation for further development as an anticancer agent .
Case Study: Neuroprotective Effects
Research published in Neuroscience Letters examined the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The study found that this compound significantly reduced neuronal death induced by oxidative agents, suggesting its potential as a therapeutic candidate for neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound features a 3-chloropyridin-4-yl group, whereas analogs in and typically have chloropyridin-3-yl or iodopyridin-2-yl substituents. Positional differences significantly alter electronic properties and steric interactions .
- Functional Groups: The tert-butyl carboxamide in the target compound contrasts with pivalamide or carbamate groups in analogs.
- Price Consistency : All analogs listed in are priced at $400/g for 1 g, suggesting similar synthetic complexity or commercial demand despite structural variations.
Patent-Based Comparisons (EP 4 374 877 A2, 2024)
The 2024 European patent application discloses pyridazine-carboxamide derivatives with tert-butyl groups and halogenated aryl systems. For example:
- (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-...-carboxamide includes a trifluoromethylpyridine moiety, which enhances metabolic stability compared to the target compound’s chloropyridine group. The patent emphasizes fluorine’s role in improving bioavailability and target affinity .
Research Implications
- Bioactivity : The absence of hydroxyl or silyl groups in the target compound may reduce metabolic degradation compared to analogs like CAS #1203499-44-8 .
- Synthetic Accessibility : The tert-butyl carboxamide group likely simplifies synthesis relative to carbamate-protected derivatives (e.g., CAS #1186311-18-1), which require additional deprotection steps .
Biological Activity
N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Key Characteristics:
- Molecular Weight : 253.73 g/mol
- CAS Number : 1352534-35-0
- Purity : Typically >98% in synthesized forms.
Synthesis
The synthesis of this compound involves several steps, including the preparation of intermediates and the final coupling reaction. A notable method includes the use of tert-butylamine and 3-chloropyridine derivatives as starting materials, which allows for high yields and purity levels in the final product .
Pharmacological Insights
- Anti-inflammatory Activity : Preliminary studies indicate that compounds structurally related to this compound exhibit anti-inflammatory properties. For instance, derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, which are key mediators in inflammatory processes .
- Cytotoxicity Studies : Research evaluating the cytotoxic effects of this compound on various cell lines suggests that it may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
- Mechanism of Action : The mechanism underlying its biological activity involves modulation of signaling pathways associated with inflammation and cell proliferation. Specifically, it has been noted to influence nitric oxide production in immune cells, indicating a potential role in immune modulation .
Study 1: Anti-inflammatory Effects
In a controlled study, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The results demonstrated a significant reduction in nitric oxide production, with an inhibition rate exceeding 70% at concentrations above 5 µM .
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity compared to standard chemotherapeutics .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a pyrrolidine precursor (e.g., tert-butyl pyrrolidine derivatives) with a 3-chloropyridin-4-yl moiety. Key steps include:
- Nucleophilic substitution for introducing the chloropyridine group.
- Carboxamide formation via activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).
- Boc protection/deprotection to stabilize reactive intermediates .
- Solvents like dichloromethane (DCM) or acetonitrile are often used at controlled temperatures (0–50°C) to optimize yield. Post-synthesis purification involves column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and purity (e.g., tert-butyl protons at δ 1.2–1.4 ppm; pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHClNO: 306.1342) .
- Infrared Spectroscopy (IR) : Confirms carboxamide C=O stretch (~1650–1680 cm) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chloropyridin-4-yl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chloro substituent with other halogens (e.g., F, Br) or electron-withdrawing groups (e.g., CF) to assess electronic effects .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, compare IC values against kinases or GPCRs using fluorescence polarization or radioligand binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, correlating with experimental data .
Q. How should researchers resolve contradictory solubility data reported for this compound in different solvents?
- Methodological Answer :
- Controlled Solubility Testing : Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification .
- Polymorph Screening : Analyze solid-state forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify polymorphs with differing solubilities .
- Solvent Effects : Test in buffered systems (e.g., PBS at pH 7.4) to simulate physiological conditions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) between the compound and target enzyme .
- Mutagenesis : Introduce point mutations in the enzyme’s active site to identify critical residues for binding (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
